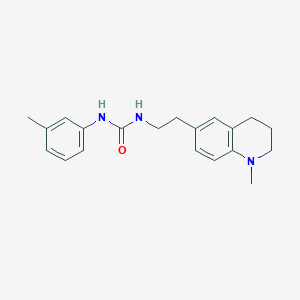
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a tetrahydroquinoline moiety, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| IUPAC Name | This compound |
| SMILES | CN(C(=O)NCC(C)c1ccccc1)c2c[nH]c1ccccc12 |
Antimicrobial Activity
Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant antimicrobial properties. A study highlighted that derivatives of tetrahydroquinoline showed activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .
Anticancer Potential
Several studies have explored the anticancer properties of tetrahydroquinoline derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, it has been reported that similar compounds can inhibit the proliferation of breast cancer cells by targeting specific molecular pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that tetrahydroquinoline derivatives can reduce inflammation markers in macrophage models.
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study focused on a series of tetrahydroquinoline derivatives found that certain substitutions enhanced their antimicrobial activity against Staphylococcus aureus and E. coli. The compounds were tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .
- Anticancer Activity Assessment : In a study examining the effects on human breast cancer cells (MCF-7), a related compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies revealed that these compounds activate caspase pathways leading to apoptosis .
Research Findings Summary Table
| Activity | Compound | IC50/Activity Level | Mechanism |
|---|---|---|---|
| Antimicrobial | Tetrahydroquinoline derivatives | Zone of inhibition: 12 mm | Disruption of cell membrane |
| Anticancer | Related tetrahydroquinoline | IC50: 10 µM | Induction of apoptosis via caspases |
| Anti-inflammatory | Tetrahydroquinoline derivatives | Reduction in TNF-α levels | Inhibition of COX-2 and cytokine release |
属性
IUPAC Name |
1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-3-7-18(13-15)22-20(24)21-11-10-16-8-9-19-17(14-16)6-4-12-23(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOACMJKQAPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














